molecular formula C6H2Cl4S B12682655 2,3,4,5-Tetrachlorothiophenol CAS No. 4706-91-6

2,3,4,5-Tetrachlorothiophenol

Cat. No.: B12682655
CAS No.: 4706-91-6
M. Wt: 248.0 g/mol
InChI Key: RQRZJGHZAPYDCZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorothiophenol is a chlorinated benzenethiol compound of significant interest in specialized chemical research. Its molecular formula is C6H2Cl4S, and it is registered under 3014314 . As a member of the chlorothiophenol family, its properties are valuable for investigating the formation of more complex sulfur-containing compounds. Researchers study this compound and its analogs, such as pentachlorothiophenol, for their potential role as precursors in chemical synthesis; for instance, certain chlorothiophenols have historically been used as peptizing agents in rubber processing . Furthermore, chlorothiophenols are studied as model compounds in environmental chemistry to understand the behavior and formation pathways of polychlorinated dibenzothiophenes (PCDTs), which are compounds of environmental concern . Handling this material requires proper safety protocols. Based on data from closely related chlorinated thiophenols, it may cause serious eye irritation and skin corrosion . Researchers should consult the safety data sheet and use appropriate personal protective equipment, including gloves and eye/face protection. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4706-91-6

Molecular Formula

C6H2Cl4S

Molecular Weight

248.0 g/mol

IUPAC Name

2,3,4,5-tetrachlorobenzenethiol

InChI

InChI=1S/C6H2Cl4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H

InChI Key

RQRZJGHZAPYDCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)S

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,3,4,5 Tetrachlorothiophenol

Established Synthetic Routes for 2,3,4,5-Tetrachlorothiophenol

The preparation of this compound can be approached through several synthetic pathways, primarily involving the chemical modification of precursor compounds or the transformation of other polyhalogenated aromatic molecules.

Synthesis from Precursor Compounds

The synthesis of polychlorinated thiophenols, including this compound, can be achieved from various precursor compounds. One common approach involves the reduction of the corresponding benzenesulfonyl chloride. While a specific protocol for the 2,3,4,5-tetrachloro isomer is not extensively detailed in readily available literature, the general method involves the use of a reducing agent like zinc dust in an acidic medium. rsc.orgnih.gov

Another versatile method for the synthesis of thiophenols is the Leuckart thiophenol reaction, which utilizes an aniline (B41778) precursor. rsc.org In this multi-step process, the corresponding tetrachloroaniline would first be converted to a diazonium salt. Subsequent reaction with a xanthate, followed by hydrolysis, would yield the desired thiophenol. rsc.org

Furthermore, the conversion of phenols to thiophenols can be accomplished through the Newman-Kwart rearrangement. rsc.org This method involves the initial conversion of the phenol (B47542) to an O-aryl dialkylthiocarbamate, which upon heating, rearranges to the S-aryl isomer. Subsequent hydrolysis of this intermediate yields the thiophenol. rsc.orgkyoto-u.ac.jp This suggests that 2,3,4,5-tetrachlorophenol (B165442) could serve as a potential precursor for the synthesis of its thiophenol analogue.

A patent describes the preparation of 2,3,4,5-tetrachloronitrobenzene (B166551) from 2,4,5-trichloronitrobenzene (B44141) through chlorination. google.comgoogle.com This tetrachloronitrobenzene can then potentially be reduced to the corresponding aniline, which could serve as a precursor for the Leuckart thiophenol synthesis.

Precursor TypeGeneral ReactionKey Reagents
Benzenesulfonyl ChlorideReductionZinc, Acid
Aniline (via Diazonium Salt)Leuckart ReactionNaNO₂, Acid, Xanthate, Base
PhenolNewman-Kwart RearrangementDialkylthiocarbamoyl chloride, Heat, Base
TrichloronitrobenzeneChlorination followed by ReductionChlorine, Reducing Agent

Formation via Transformation of Related Polyhalogenated Aromatic Compounds

This compound has been identified as a metabolic product of the fungicide pentachloronitrobenzene (B1680406) (PCNB). google.comgoogle.com While this represents a biological transformation, it indicates that the chemical conversion of PCNB or other highly chlorinated benzenes is a feasible synthetic route. For instance, the reaction of hexachlorobenzene (B1673134) with sodium hydrosulfide (B80085) is a known method for producing pentachlorothiophenol (B89746), and similar nucleophilic aromatic substitution reactions could potentially be adapted to yield tetrachlorinated derivatives.

The reaction of aromatic nitro compounds with sodium hydrosulfide in liquid ammonia (B1221849) has been studied, suggesting a potential pathway for the conversion of polychlorinated nitrobenzenes to the corresponding thiophenols. bohrium.com

Derivatization Strategies and Synthesis of Analogues

The thiol group in this compound provides a reactive handle for a variety of chemical modifications, allowing for the synthesis of a range of derivatives with potentially useful properties.

Formation of Thioanisoles and Other Sulfur-Containing Derivatives

The synthesis of thioanisoles from thiophenols is a common derivatization. This is typically achieved through methylation of the thiol group. A variety of methylating agents can be employed, including chloromethane (B1201357), dimethyl sulfate, and dimethyl carbonate, often in the presence of a base to deprotonate the thiophenol. google.com A patented method describes the synthesis of thioanisole (B89551) from thiophenol sodium and chloromethane in a supercritical state. google.com

Thiophenols can also be oxidized to form disulfides. This reaction can occur in the presence of an oxidizing agent or even with atmospheric oxygen, particularly in the presence of a base. rsc.org The resulting disulfide can often be reduced back to the thiol, providing a reversible chemical transformation. rsc.org Furthermore, the chlorination of thiophenols can yield phenylsulfenyl chlorides, which are reactive intermediates for further synthesis. rsc.org

DerivativeGeneral ReactionKey Reagents
ThioanisoleMethylationChloromethane, Dimethyl sulfate, or Dimethyl carbonate; Base
DisulfideOxidationOxidizing agent or O₂/base
Phenylsulfenyl chlorideChlorinationChlorine

Synthesis of Borylated Derivatives

Exploration of Halogenated Thiophenol Derivatives for Specific Chemical Applications

Halogenated thiophenols and their derivatives are important precursors and intermediates in the synthesis of a variety of compounds with applications in pharmaceuticals, agriculture, and materials science. nih.gov For instance, thiophenols are used in the production of sulfonamides and the antifungal agent butoconazole. wikipedia.org

Polychlorinated thiophenols are recognized as precursors in the formation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs) under thermal conditions. nih.gov Understanding their derivatization is crucial for both the synthesis of novel compounds and for comprehending the formation of environmental pollutants. The diverse applications of polychlorinated biphenyls (PCBs) as insulating fluids, plasticizers, and fire retardants highlight the industrial relevance of polyhalogenated aromatic compounds, although many of their uses have been curtailed due to environmental concerns. nih.govresearchgate.net The development of new derivatives of this compound could lead to materials with tailored electronic or biological properties.

Methodological Advancements in this compound Synthesis

The principal route for the synthesis of this compound involves the diazotization of 2,3,4,5-tetrachloroaniline (B44146), followed by a Sandmeyer-type reaction with a suitable sulfur-containing nucleophile. This classic transformation in aromatic chemistry allows for the introduction of the thiol functionality onto the heavily chlorinated benzene (B151609) ring.

The initial step requires the conversion of the amino group of 2,3,4,5-tetrachloroaniline into a diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures to ensure the stability of the diazonium intermediate.

Once the 2,3,4,5-tetrachlorobenzenediazonium salt is formed, it is subjected to a reaction with a sulfur nucleophile. Various reagents can be employed in this stage, with potassium ethyl xanthate (KEX) being a common choice. The reaction with KEX yields an intermediate aryl xanthate, which is then hydrolyzed, typically under basic conditions, to afford the target this compound.

Recent research has focused on refining the conditions for both the diazotization and the subsequent nucleophilic substitution to maximize the yield and minimize the formation of byproducts, which can be prevalent in reactions involving highly substituted and electronically deactivated aromatic rings.

Table 1: Plausible Synthetic Route for this compound

StepReactantsReagentsConditionsProduct
1. Diazotization2,3,4,5-TetrachloroanilineSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0-5 °C2,3,4,5-Tetrachlorobenzenediazonium chloride
2. Sandmeyer-type Reaction2,3,4,5-Tetrachlorobenzenediazonium chloridePotassium Ethyl Xanthate (KEX)Room TemperatureS-(2,3,4,5-Tetrachlorophenyl) O-ethyl dithiocarbonate
3. HydrolysisS-(2,3,4,5-Tetrachlorophenyl) O-ethyl dithiocarbonateBase (e.g., NaOH or KOH)RefluxThis compound

Chemical Derivatization of this compound

The chemical reactivity of this compound is characteristic of aromatic thiols, allowing for a range of derivatization reactions at the sulfur atom. These reactions are valuable for further functionalization and the synthesis of more complex molecules.

Alkylation: The thiol group can be readily alkylated to form the corresponding thioethers (sulfides). This is typically achieved by treating the thiophenol with an alkyl halide in the presence of a base to deprotonate the thiol and form the more nucleophilic thiophenolate anion.

Oxidation: The sulfur atom in this compound can exist in various oxidation states. Mild oxidation, for instance with air or iodine, can lead to the formation of the corresponding disulfide, bis(2,3,4,5-tetrachlorophenyl) disulfide. Stronger oxidizing agents can further oxidize the sulfur to form sulfonic acids.

Table 2: Representative Derivatization Reactions of this compound

ReactionReagent(s)Product Class
Alkylation (Thioetherification)Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Thioether (e.g., Methyl (2,3,4,5-tetrachlorophenyl) sulfide)
Oxidation (Disulfide Formation)Mild Oxidizing Agent (e.g., I₂, air)Disulfide (Bis(2,3,4,5-tetrachlorophenyl) disulfide)

The electron-withdrawing nature of the four chlorine atoms on the aromatic ring influences the acidity of the thiol proton and the nucleophilicity of the resulting thiophenolate, which can affect the reaction rates and conditions required for these derivatizations compared to less substituted thiophenols.

Reactivity and Reaction Mechanism Studies of 2,3,4,5 Tetrachlorothiophenol

Hydrogen Abstraction Reactions

Hydrogen abstraction from the sulfhydryl group is a primary reaction pathway for 2,3,4,5-tetrachlorothiophenol, especially under high-temperature conditions or in the presence of radical species. This process involves the cleavage of the S-H bond.

Under pyrolysis or combustion conditions, this compound can react with radical species such as atomic hydrogen (H), hydroxyl radicals (OH), and ground-state atomic oxygen (O(3P)). These reactions proceed via the abstraction of the hydrogen atom from the sulfhydryl group, a process known as thiophenoxyl-hydrogen abstraction.

Theoretical studies using density functional theory (DFT) have shown that the reaction of chlorothiophenols with O(3P) is a key initial step in the formation of certain pollutants. For this compound, the potential barrier for hydrogen abstraction by O(3P) has been calculated to be 3.39 kcal mol⁻¹. nih.gov This reaction is a bimolecular process that leads to the formation of a chlorothiophenoxy radical and a hydroxyl radical. The general order of reactivity for thiophenoxyl-hydrogen abstraction from chlorothiophenols is CTP + O(3P) > CTP + H > CTP + OH.

The number and position of chlorine atoms on the aromatic ring significantly influence the strength of the S-H bond and the reactivity of the molecule. The pattern of chlorine substitution affects the potential energy barrier for hydrogen abstraction reactions. Specifically, chlorine substitutions at the ortho-positions (the carbons adjacent to the -SH group) tend to increase the strength of the S-H bond and decrease the compound's reactivity. nih.gov

This effect is evident when comparing the isomers of tetrachlorothiophenol. This compound has one ortho-chlorine substituent. In contrast, its isomers, 2,3,4,6-tetrachlorothiophenol and 2,3,5,6-tetrachlorothiophenol, both have two ortho-chlorine substituents. This structural difference leads to higher potential barriers for hydrogen abstraction by O(3P) for the isomers with two ortho-chlorines, indicating a stronger S-H bond and lower reactivity compared to this compound. nih.gov

CompoundNumber of Ortho-Chlorine SubstituentsPotential Barrier (kcal mol⁻¹) for H-abstraction by O(3P)
This compound13.39
2,3,4,6-Tetrachlorothiophenol23.65
2,3,5,6-Tetrachlorothiophenol24.28

Formation of Chlorothiophenoxy Radicals

A direct consequence of the hydrogen abstraction reactions is the formation of the 2,3,4,5-tetrachlorothiophenoxy radical. This radical species is a key intermediate in the subsequent chemistry of the parent molecule, particularly in high-temperature environments.

The formation of chlorothiophenoxy radicals (CTPRs) from chlorothiophenols is recognized as a critical initial step in the environmental formation of toxic compounds like polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). Under combustion conditions, the 2,3,4,5-tetrachlorothiophenoxy radical can be formed through the bimolecular reactions with H, OH, or O(3P) radicals, or via unimolecular cleavage of the S-H bond at sufficiently high temperatures.

Nucleophilic Substitution Reactions

While specific studies on the nucleophilic substitution reactions of this compound are not extensively detailed in the available literature, its reactivity can be predicted based on general chemical principles. The compound possesses two main sites for nucleophilic reactions: the sulfur atom and the aromatic ring.

The thiol group can be deprotonated by a base to form the corresponding 2,3,4,5-tetrachlorothiophenoxide anion. This anion is a potent sulfur nucleophile and would be expected to react readily with a variety of electrophiles (e.g., alkyl halides) in Sɴ2 reactions to form thioethers.

Additionally, the aromatic ring itself, being substituted with four strongly electron-withdrawing chlorine atoms, is rendered electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SɴAr), where a strong nucleophile could potentially displace one of the chlorine atoms. The positions ortho and para to the activating sulfhydryl group are typically the most reactive sites for such attacks.

Oxidation and Reduction Pathways

This compound can undergo both oxidation and reduction reactions, which are relevant to its metabolic fate and environmental degradation.

Oxidation: The sulfur atom in the thiol group is susceptible to oxidation. Mild oxidation, such as the coupling of two thiophenoxy radicals, would lead to the formation of the corresponding disulfide, bis(2,3,4,5-tetrachlorophenyl) disulfide. More vigorous oxidation can convert the thiol group to progressively higher oxidation states. Metabolic studies on related compounds like pentachlorothiophenol (B89746) have shown that the sulfur atom can be oxidized to form sulfoxides and ultimately sulfones. nih.gov

Reduction: The primary reduction pathway for chlorinated aromatic compounds is hydrodechlorination, which involves the replacement of a chlorine atom with a hydrogen atom. Metabolic studies of pentachlorothiophenol have identified tetrachlorothiophenols and other compounds where chlorine has been replaced by hydrogen, indicating that reductive dechlorination is a viable pathway. nih.gov

Mechanistic Investigations of Complex Transformations

As a precursor molecule, this compound can participate in complex chemical transformations, most notably the formation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). These transformations are of significant environmental concern due to the toxicity of the products.

Mechanistic studies, often employing quantum chemical calculations, have elucidated the pathways for these formations. nih.gov The process is initiated by the formation of the 2,3,4,5-tetrachlorothiophenoxy radical (as described in section 3.2). This radical can then undergo further reactions, including:

Radical-Molecule Coupling: The chlorothiophenoxy radical can attack a neutral chlorothiophenol molecule.

Radical-Radical Coupling: Two chlorothiophenoxy radicals can combine.

These coupling reactions lead to the formation of various chlorinated diphenyl sulfide (B99878) intermediates, which can then cyclize through the elimination of HCl or other species to form the stable tricyclic aromatic systems of PCDTs or PCTAs. The specific congeners formed depend on the reaction conditions and the substitution pattern of the precursor chlorothiophenol. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3,4,5 Tetrachlorothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3,4,5-tetrachlorothiophenol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the number of non-equivalent protons in the molecule. The structure features a single aromatic proton at the C-6 position and one proton in the thiol functional group (-SH).

The aromatic proton (H-6) is expected to appear as a singlet in the downfield region of the spectrum. Its chemical shift is significantly influenced by the cumulative electron-withdrawing inductive effects of the four adjacent chlorine atoms, which deshield the proton and shift its resonance to a lower field compared to benzene (B151609) (7.34 ppm).

The thiol proton signal can vary in its chemical shift and is often broad due to factors like hydrogen bonding and chemical exchange with residual water or other protic species. Its position is typically observed in a broad range but is distinct from the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (H-6)~7.5 - 7.8Singlet (s)
-SH~3.0 - 4.5Broad Singlet (br s)

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a distinct signal. Due to the lack of symmetry in this compound, all six carbon atoms of the benzene ring are chemically non-equivalent, resulting in six discrete signals.

The chemical shifts are determined by the electronic environment of each carbon.

C-1 (C-S): This carbon, bonded to the electron-donating but polarizable sulfur atom, will have a distinct chemical shift.

C-6 (C-H): This carbon is the only one bonded to a hydrogen atom and will appear in the aromatic region, with its shift influenced by the adjacent chlorine and carbon-sulfur bonds.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentHybridizationPredicted Chemical Shift (δ, ppm)
C-1sp²125 - 135
C-2sp²130 - 140
C-3sp²130 - 140
C-4sp²130 - 140
C-5sp²130 - 140
C-6sp²120 - 130

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. In this compound, the aromatic proton (H-6) and the thiol proton (-SH) are isolated and not coupled to other protons. Therefore, no cross-peaks would be expected in a COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. For this molecule, a single cross-peak would be observed, correlating the aromatic H-6 signal with the C-6 signal, providing a definitive assignment for both.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for mapping the complete carbon framework. The expected HMBC correlations would link the aromatic proton (H-6) to its neighboring carbons (C-1 and C-5) and potentially to C-4. The thiol proton could show correlations to C-1 and C-2. These correlations confirm the substitution pattern of the ring.

Table 3: Expected 2D NMR Correlations for this compound

ExperimentCorrelating NucleiExpected Cross-PeaksPurpose
COSY ¹H ↔ ¹HNoneConfirm lack of proton-proton coupling
HSQC ¹H ↔ ¹³C (¹J)H-6 ↔ C-6Assign the protonated carbon (C-6)
HMBC ¹H ↔ ¹³C (²⁻³J)H-6 ↔ C-1, C-5SH ↔ C-1, C-2Confirm connectivity and assign quaternary carbons

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to specific bond vibrations. The S-H stretching vibration of the thiol group typically appears as a weak but sharp band. Aromatic C-H stretching is observed at wavenumbers just above 3000 cm⁻¹. The aromatic C=C stretching vibrations result in several bands in the 1400-1600 cm⁻¹ region. Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H and C-S stretching vibrations often produce strong Raman signals. The symmetric "ring breathing" vibration of the substituted benzene ring is also typically a strong and characteristic band in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniquePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H StretchIR, Raman3050 - 3100Medium
Thiol S-H StretchIR, Raman2550 - 2600Weak (IR), Strong (Raman)
Aromatic C=C StretchIR, Raman1400 - 1600Medium-Strong
In-plane C-H BendIR, Raman1000 - 1300Medium
C-Cl StretchIR, Raman600 - 850Strong
C-S StretchIR, Raman600 - 750Medium

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural clues based on its fragmentation patterns upon ionization. For this compound (C₆H₂Cl₄S), the mass spectrum would exhibit several key features.

The molecular ion peak (M⁺˙) would be readily identifiable. A highly characteristic and diagnostic feature would be the isotopic cluster pattern arising from the presence of four chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a ~3:1 natural abundance ratio, create a distinctive pattern of peaks at [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙, and [M+8]⁺˙ with predictable relative intensities.

Common fragmentation pathways in electron ionization (EI-MS) would likely involve the loss of the thiol radical (•SH), a chlorine atom (•Cl), or hydrogen chloride (HCl), leading to the formation of stable fragment ions.

Table 5: Predicted Mass Spectrometry Data for this compound (based on ³⁵Cl and ³²S isotopes)

Ion/FragmentProposed FormulaPredicted m/zNotes
Molecular Ion [M]⁺˙[C₆H₂Cl₄S]⁺˙246Base peak of the isotopic cluster
[M-SH]⁺[C₆HCl₄]⁺213Loss of the thiol radical
[M-Cl]⁺[C₆H₂Cl₃S]⁺211Loss of a chlorine atom
[M-HCl]⁺˙[C₆HCl₃S]⁺˙210Loss of hydrogen chloride

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* electronic transitions within the substituted benzene ring.

Compared to unsubstituted benzene, the presence of both the thiol (-SH) and chloro (-Cl) substituents, which possess non-bonding electrons, acts to shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift). Two primary absorption bands, analogous to the E₂ and B bands of benzene, are expected in the UV region.

Table 6: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionPredicted λₘₐₓ (nm)Region
π → π* (E₂-band analog)~210 - 230Ultraviolet
π → π* (B-band analog)~270 - 290Ultraviolet

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Solid-State Structure and Elemental Composition

The characterization of this compound in the solid state, including the precise arrangement of its atoms in a crystal lattice and the verification of its elemental makeup, relies on powerful analytical techniques such as X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). These methods provide critical data on the molecular structure and elemental composition, respectively.

X-ray Diffraction (XRD) is a premier non-destructive technique for determining the atomic and molecular structure of a crystalline material. unigoa.ac.incarleton.edu For a solid, crystalline sample of this compound, single-crystal XRD analysis would be the definitive method to elucidate its three-dimensional structure. The technique is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, creating a unique diffraction pattern of spots of varying intensities. libretexts.org The analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

The key information obtained from a successful single-crystal XRD analysis of this compound would include:

Unit Cell Dimensions: The precise lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the repeating crystalline lattice.

Space Group: The symmetry elements of the crystal structure.

Atomic Coordinates: The exact position (x, y, z coordinates) of each carbon, chlorine, sulfur, and hydrogen atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular geometry.

Intermolecular Interactions: Information on how the molecules pack together in the crystal, including potential hydrogen bonding involving the thiol group or other non-covalent interactions.

In cases where a suitable single crystal cannot be obtained, X-ray Powder Diffraction (XRPD) can be employed. slideshare.net This technique uses a finely ground, polycrystalline sample and produces a characteristic diffraction pattern of peaks at different angles. While not providing the atomic-level detail of single-crystal XRD, XRPD is invaluable for phase identification, confirming the purity of a synthesized batch, and determining the degree of crystallinity. carleton.edu

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of the elements within a material. wikipedia.orgcarleton.edu The method involves irradiating the sample with X-rays, which causes the emission of core-level electrons. wikipedia.org The binding energy of these emitted electrons is characteristic of the element and its chemical environment. carleton.edu

For this compound, an XPS analysis would provide:

Elemental Confirmation: The presence of carbon (C), chlorine (Cl), and sulfur (S) would be confirmed by the detection of their characteristic photoemission lines (e.g., C 1s, Cl 2p, S 2p).

Quantitative Analysis: The relative atomic concentrations of these elements on the sample surface can be calculated from the peak areas, verifying the empirical formula of C₆H₂Cl₄S.

Chemical State Information: High-resolution scans of the individual elemental peaks reveal small shifts in binding energy that provide information about the bonding environment. For example, the C 1s spectrum can be deconvoluted to distinguish between carbons bonded to other carbons, chlorine, and sulfur. The Cl 2p peak for chlorine atoms covalently bonded to a carbon atom in an aromatic ring is expected around 200 eV. researchgate.netthermofisher.com The S 2p peak would confirm the presence of a thiol (-SH) group.

The expected binding energies for the core levels of the constituent elements in this compound are summarized in the table below. These values are based on typical binding energies for similar chemical environments.

ElementCore LevelExpected Binding Energy (eV)Information Provided
CarbonC 1s~284.8 - 286.5Distinguishes C-C/C-H, C-S, and C-Cl bonds
ChlorineCl 2p3/2~200.0 - 201.0Confirms covalent C-Cl bonds
SulfurS 2p3/2~163.0 - 164.0Characteristic of a thiol (R-SH) group

Integration of Multi-Modal Spectroscopic Data for Comprehensive Characterization

While individual spectroscopic techniques provide valuable pieces of information, a truly comprehensive characterization of this compound is achieved through the integration of data from multiple analytical methods. egyankosh.ac.in Each technique probes different aspects of the molecular structure, and their combined interpretation provides a synergistic and unambiguous structural elucidation. libretexts.org The primary spectroscopic methods used in concert include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by the solid-state information from XRD and XPS.

The process involves assembling the structural fragments and constraints identified by each technique to construct a complete and verified molecular structure. egyankosh.ac.inlehigh.edu

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through high-resolution MS, its exact molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure, such as the loss of chlorine atoms or the thiol group, which helps to confirm the connectivity of the atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the S-H stretch of the thiol group, C-S stretching, C-Cl stretching vibrations, and various aromatic C-H and C=C bending and stretching modes. spectroscopyonline.com The presence and position of these bands confirm the key functional components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show signals for the aromatic proton and the thiol proton.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms in the molecule and their chemical environment, distinguishing between carbons bonded to chlorine, sulfur, and hydrogen.

The integration of these techniques allows for a cross-verification of findings. For instance, the molecular formula from high-resolution MS must be consistent with the functional groups identified by IR and the number and types of protons and carbons observed in NMR. The solid-state structure determined by XRD must correspond to the connectivity established by NMR. XPS confirms the elemental composition determined by MS and provides surface-specific chemical state information.

The complementary nature of these techniques is summarized in the following table:

TechniquePrimary Information ProvidedContribution to Comprehensive Characterization
Mass Spectrometry (MS)Molecular weight and formula; Fragmentation patternConfirms elemental composition and provides structural clues
Infrared (IR) SpectroscopyPresence of functional groups (e.g., -SH, C-Cl)Identifies key chemical bonds and functional moieties
NMR Spectroscopy (¹H, ¹³C)Carbon-hydrogen framework and connectivityProvides detailed map of atomic connectivity in solution
X-ray Diffraction (XRD)3D atomic arrangement in the solid stateDefines precise molecular geometry and intermolecular packing
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical statesVerifies elemental makeup and bonding environment at the surface

By systematically combining the data from these multi-modal spectroscopic analyses, a complete and unambiguous structural and electronic picture of this compound can be established, forming the foundation for understanding its chemical properties and reactivity.

Computational and Theoretical Investigations of 2,3,4,5 Tetrachlorothiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular energies, and a variety of other chemical properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure and energetics of molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are centered on the principle that the energy of a molecule can be determined from its electron density. researchgate.net These studies provide critical insights into the reactivity and stability of 2,3,4,5-tetrachlorothiophenol.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org A smaller energy gap generally suggests higher reactivity. mdpi.com For chlorothiophenols, the HOMO-LUMO energy gap is generally lower than that of their corresponding chlorophenol analogues, indicating greater reactivity, which is consistent with calculated reaction potential barriers. nih.gov

DFT is also extensively used to calculate the energetics of chemical reactions. For instance, the reaction involving the abstraction of the hydrogen atom from the thiol group (-SH) of this compound by an oxygen radical (O(³P)) has been studied. researchgate.net Such reactions are important initial steps in the formation of pollutants like polychlorinated dibenzothiophenes (PCDTs). nih.govresearchgate.net DFT calculations provide key thermodynamic and kinetic data for these processes, including reaction heats (ΔH) and potential energy barriers (ΔE‡), also known as activation energies. nih.gov

The table below presents key energetic data for the thiophenoxyl-hydrogen abstraction from this compound by an O(³P) radical, as determined by DFT calculations. researchgate.net

CompoundPotential Barrier (ΔE‡) (kcal/mol)Reaction Heat (ΔH) (kcal/mol)
This compound3.39-18.53

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for energies and molecular properties. nih.govresearchgate.net

For reactions involving chlorinated aromatic compounds, such as chlorinated phenols, ab initio calculations have demonstrated high accuracy for both reaction energies and activation energies, often showing good agreement with high-level DFT estimates. nih.govdominican.edu For example, high-accuracy model chemistries like G2M/MP2 have been used to calculate activation energies for the decomposition of related phenoxyl radicals. nih.gov Although specific high-accuracy ab initio studies focused solely on this compound are not widely documented, the principles from related systems are directly applicable. These methods would be invaluable for benchmarking DFT results and for obtaining highly reliable data on bond dissociation energies, reaction barriers, and the energies of different electronic states for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are often performed on static molecules (in a vacuum), MD simulations can model the behavior of molecules in more complex environments, such as in a solvent or interacting with other molecules, and can explore the conformational space of flexible molecules. nih.gov

For this compound, MD simulations could be employed to:

Investigate its behavior in different solvents, analyzing solvation structures and dynamics.

Study its interaction with surfaces or biological macromolecules to understand its environmental fate or potential toxicity mechanisms.

Explore the conformational landscape by simulating the rotation around the C-S bond and observing the relative stability of different conformers over time.

While specific MD simulation studies on this compound are not prevalent in the literature, the technique remains a powerful tool for bridging the gap between the properties of a single molecule and its behavior in a macroscopic system.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the most significant conformational freedom involves the rotation of the thiol (-SH) group around the C-S single bond.

The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions. chemistrysteps.com The presence of four chlorine atoms on the benzene (B151609) ring, particularly the chlorine at the C2 (ortho) position, is expected to create significant steric interactions that influence the rotational barrier of the -SH group. Computational studies on other ortho-substituted thiophenols have shown that such substitutions can alter the potential energy curves along the C-S torsion angle, favoring non-planar geometries in excited states. nih.govacs.org

A conformational analysis of this compound would typically involve:

Potential Energy Surface (PES) Scan: Calculating the molecule's energy as the dihedral angle of the C-C-S-H bond is systematically rotated. This reveals the energy minima (stable conformers) and energy maxima (transition states for rotation). libretexts.org

Geometry Optimization: Optimizing the geometry of the identified stable conformers to determine their precise structures and relative energies.

These studies would clarify whether the planar conformation (with the S-H bond in the plane of the benzene ring) or a non-planar conformation is more stable, and would quantify the energy barrier to rotation, which affects the molecule's flexibility at different temperatures.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. scirp.org DFT and other methods can be used to calculate a range of spectroscopic parameters for this compound.

Infrared (IR) Spectroscopy: By performing a vibrational frequency calculation on the optimized geometry of the molecule, the frequencies and intensities of IR-active vibrational modes can be predicted. This allows for the assignment of experimental IR absorption bands to specific molecular motions, such as the S-H stretch, C-S stretch, and various vibrations of the tetrachlorinated benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts by computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths of a molecule. nih.gov This information can be used to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, corresponding to electronic transitions between molecular orbitals (e.g., from a π orbital to a π* orbital). chemrxiv.org

Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires characterizing the reactants, products, and the high-energy transition state that connects them. Computational chemistry is uniquely suited for modeling these transient structures and the reaction pathways. mdpi.com

The reaction of this compound with atmospheric radicals like O(³P) is a key example. nih.govresearchgate.net This reaction proceeds via a hydrogen abstraction mechanism, where the oxygen radical removes the hydrogen atom from the thiol group. researchgate.net

Computational modeling of this pathway involves:

Optimizing Geometries: Calculating the minimum-energy structures of the reactants (this compound and O radical) and the products (tetrachlorothiophenoxy radical and OH radical).

Locating the Transition State (TS): Finding the first-order saddle point on the potential energy surface that corresponds to the transition state of the reaction. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of the S-H bond and the formation of the O-H bond). nih.gov

For the thiophenoxyl-hydrogen abstraction from this compound by O(³P), the transition state is characterized by an elongated S-H bond. researchgate.net The calculated potential barrier and reaction heat provide quantitative insight into the reaction's feasibility and kinetics. nih.gov

The table below summarizes the calculated parameters for the transition state of this reaction. researchgate.net

CompoundReactionImaginary Frequency (cm⁻¹)
This compoundThiophenoxyl-hydrogen abstraction by O(³P)1155i

Computational Approaches to Structure-Reactivity Relationships

Computational chemistry provides powerful tools for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. Methods such as Density Functional Theory (DFT) are employed to model reaction mechanisms and predict kinetic properties at an electronic level, offering insights that are often difficult to obtain through experimental means alone. nih.gov These theoretical studies are particularly valuable for understanding the behavior of chlorothiophenols (CTPs) as precursors in the formation of hazardous environmental pollutants like polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). researchgate.net

Detailed research has focused on the initial steps of PCDT/TA formation, specifically the hydrogen abstraction from the thiol group (-SH) of CTPs by radicals such as the ground-state oxygen atom (O(³P)). nih.govresearchgate.net DFT calculations have been used to investigate the reaction mechanisms and determine the potential energy barriers for these abstraction reactions for a complete series of chlorothiophenol congeners, including this compound. nih.gov

One significant study compared the reactivity of different tetrachlorothiophenol (TeCTP) isomers in the thiophenoxyl-hydrogen abstraction reaction by O(³P). The results indicated that the substitution pattern of chlorine atoms on the benzene ring has a direct impact on the strength of the S-H bond and, consequently, the reactivity of the molecule. nih.gov The investigation found that this compound exhibits a lower potential barrier for this reaction compared to other isomers like 2,3,4,6-tetrachlorothiophenol and 2,3,5,6-tetrachlorothiophenol. nih.gov This suggests that the S-H bond in this compound is weaker, making it more susceptible to hydrogen abstraction. nih.gov The study concluded that chlorine substitutions at both ortho positions relative to the thiol group tend to increase the strength of the S-H bond, thereby decreasing the molecule's reactivity in this specific pathway. nih.gov

The comparative reactivity among these isomers, as determined by computational analysis, is summarized in the table below.

Potential Energy Barriers for Thiophenoxyl-Hydrogen Abstraction from Tetrachlorothiophenol Isomers by O(³P) nih.gov
CompoundPotential Barrier (kcal mol⁻¹)Relative Reactivity
This compound3.39Higher
2,3,4,6-Tetrachlorothiophenol3.65Lower
2,3,5,6-Tetrachlorothiophenol4.28Lower

These computational findings are crucial for understanding the environmental fate of this compound and its role as a precursor in the formation of toxic sulfur-containing dioxin-like compounds under specific conditions, such as high temperatures. nih.govresearchgate.net By quantifying the structure-reactivity relationship, these theoretical models provide a predictive framework for assessing the potential environmental impact of different chlorinated thiophenols.

Environmental Transformation and Degradation Pathways of 2,3,4,5 Tetrachlorothiophenol

Formation as a Metabolite of Anthropogenic Chemicals and Pesticides

2,3,4,5-Tetrachlorothiophenol is not typically released directly into the environment in large quantities. Instead, it primarily emerges as an intermediate product from the biotransformation of more complex synthetic compounds, such as the fungicides Pentachloronitrobenzene (B1680406) (PCNB) and Hexachlorobenzene (B1673134) (HCB).

Pentachloronitrobenzene (PCNB) is a fungicide used to control fungal diseases in various crops and turf. epa.gov In the environment and within organisms, PCNB undergoes metabolic processes that can lead to the formation of several chlorinated metabolites, including this compound. nih.govnih.gov

The biotransformation of PCNB involves several key steps. One major pathway is the reduction of the nitro group to form pentachloroaniline (B41903) (PCA). wikipedia.org Another significant pathway involves conjugation with glutathione (B108866), which is a crucial step in the detoxification of many xenobiotics. nih.gov This glutathione conjugate can be further metabolized through a series of enzymatic reactions. The carbon-sulfur bond can be cleaved, leading to the formation of various thiophenols. nih.gov Studies conducted in rats have identified this compound as one of the metabolites excreted following exposure to PCNB. nih.govnih.gov This indicates that reductive dechlorination (the removal of a chlorine atom) and substitution reactions are part of the metabolic pathway that transforms PCNB into various tetrachlorothiophenol isomers.

The table below summarizes some of the identified metabolites of PCNB, highlighting the position of this compound within this complex metabolic profile.

Table 1: Selected Metabolites Identified from the Biotransformation of PCNB in Rats

Metabolite Class Specific Compound
Thiophenols Pentachlorothiophenol (B89746)
This compound
2,3,4,6- and/or 2,3,5,6-Tetrachlorothiophenol
Thioanisoles Pentachlorothioanisole
2,3,4,5-Tetrachlorothioanisole
Phenols Pentachlorophenol (B1679276)
2,3,4,5-Tetrachlorophenol (B165442)
Anilines Pentachloroaniline
2,3,4,5-Tetrachloroaniline (B44146)

Source: Data compiled from scientific studies on PCNB metabolism. nih.govnih.gov

Hexachlorobenzene (HCB) is a persistent organic pollutant that was once widely used as a fungicide and is also a byproduct of the synthesis of other chlorinated chemicals. wikipedia.org Like PCNB, HCB undergoes biotransformation in organisms, leading to a range of metabolites. nih.gov

The metabolism of HCB also prominently features a pathway involving glutathione conjugation. nih.gov This initial step is followed by further processing in the mercapturic acid pathway, which ultimately yields sulfur-containing metabolites. nih.gov Research has shown that the metabolism of HCB can lead to the formation of isomeric tetrachlorothiophenols. nih.gov While pentachlorothiophenol is a major sulfur-containing metabolite, subsequent reductive dechlorination can produce various tetrachlorothiophenol isomers. nih.govnih.gov The formation of these compounds underscores the role of metabolic pathways in transforming highly chlorinated benzenes into slightly less chlorinated, but still potentially hazardous, thiophenol derivatives.

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For this compound, these mechanisms primarily involve reactions induced by sunlight (photodegradation) and chemical reactions such as oxidation and reduction in environmental matrices like soil and water.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct studies on the photodegradation of this compound are limited, research on similar chlorinated phenols provides insight into the likely pathways. The process often involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds.

The presence of photocatalysts, such as titanium dioxide (TiO2), can significantly accelerate the degradation of chlorinated aromatic compounds under UV or solar irradiation. uobabylon.edu.iq This process, known as photocatalysis, generates highly reactive oxygen species, like hydroxyl radicals, which attack the aromatic ring. uobabylon.edu.iq This can lead to stepwise dechlorination, hydroxylation, and eventual cleavage of the aromatic ring, breaking the compound down into smaller, less toxic molecules and ultimately, CO2 and water. nih.gov It is plausible that this compound would undergo a similar photocatalytic degradation process in sunlit surface waters or on soil surfaces containing photocatalytically active minerals.

In soil and water, this compound can be degraded through chemical oxidation and reduction reactions.

Oxidation: Advanced Oxidation Processes (AOPs) can effectively degrade chlorinated phenols. These processes involve the generation of powerful oxidizing agents, such as hydroxyl radicals. For instance, the use of zero-valent iron (ZVI) to activate peroxides like hydrogen peroxide (H2O2) or persulfate can lead to the rapid degradation of compounds like 2,4,6-trichlorophenol (B30397). nih.gov Such systems could oxidize this compound, breaking it down into smaller organic acids and eventually mineralizing it.

Reduction: Under anaerobic (oxygen-depleted) conditions, such as in flooded soils, sediments, and some groundwater environments, reductive dechlorination is a key degradation pathway. nih.gov In this process, chlorine atoms on the aromatic ring are sequentially replaced by hydrogen atoms. Studies on pentachlorophenol (PCP) have shown that it can be reductively dechlorinated to various tetrachlorophenols, including the 2,3,4,5-isomer, which is then further dechlorinated to trichlorophenols and beyond. nih.govnih.gov This suggests that this compound, already a product of reduction, could be further broken down via the same reductive pathways in anaerobic environments.

Biodegradation Mechanisms by Microorganisms

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a critical process for the removal of many environmental pollutants. Various microorganisms have been identified that can degrade chlorinated aromatic compounds, and their mechanisms provide a model for the potential biodegradation of this compound.

Under aerobic conditions, microorganisms often initiate the degradation of chlorinated phenols by using oxygenase enzymes to hydroxylate the aromatic ring, which is often followed by ring cleavage. The white-rot fungus Phanerochaete chrysosporium, for example, uses extracellular peroxidases to oxidatively dechlorinate chlorophenols. nih.gov

Under anaerobic conditions, reductive dechlorination is a dominant microbial process. nih.gov Specific groups of bacteria, such as those related to Dehalococcoides, are known to carry out this process, using chlorinated compounds as electron acceptors in their respiration. nih.gov

Research has specifically identified several bacterial genera capable of degrading highly chlorinated phenols. Genera such as Cupriavidus, Sphingomonas, and Mycobacterium are known to possess the ability to degrade compounds including 2,3,4,5-tetrachlorophenol. mdpi.com It is highly probable that similar microbial consortia or specific strains within these genera could also degrade this compound, likely through dehalogenation and subsequent ring cleavage pathways.

The table below lists microorganisms known to degrade chlorinated aromatic compounds similar to this compound.

Table 2: Examples of Microorganisms Involved in the Degradation of Chlorinated Aromatic Compounds

Microorganism Compound(s) Degraded Degradation Pathway
Pseudomonas cepacia 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) Dechlorination
Phanerochaete chrysosporium 2,4,5-Trichlorophenol (B144370), Pentachlorophenol Oxidative dechlorination, Ring cleavage
Ralstonia genus 2,4,6-Trichlorophenol, Pentachlorophenol Metabolic degradation
Cupriavidus genus 2,3,4,5-Tetrachlorophenol Metabolic degradation
Sphingomonas genus 2,3,4,5-Tetrachlorophenol Metabolic degradation
Mycobacterium genus 2,3,4,5-Tetrachlorophenol Metabolic degradation

Source: Data compiled from various biodegradation studies. nih.govmdpi.comepa.gov

Enzymatic Transformations and Metabolic Intermediates

The biodegradation of chlorinated aromatic compounds is often initiated by enzymatic activities of various microorganisms. For chlorophenols, both aerobic and anaerobic degradation pathways have been identified, involving distinct enzymatic reactions.

Under aerobic conditions, the initial steps in the degradation of chlorinated phenols typically involve hydroxylation and dehalogenation reactions catalyzed by monooxygenases and dioxygenases. For instance, the degradation of 2,4,5-trichlorophenol (2,4,5-TCP) by Burkholderia phenoliruptrix AC1100 involves a FADH2-dependent 2,4,5-TCP-4-monooxygenase (TftD) that converts 2,4,5-TCP to 2,5-dichloro-p-benzoquinone. This is subsequently reduced to 2,5-dichloro-p-hydroquinone. nih.gov Further enzymatic steps lead to the removal of chlorine atoms and eventual ring cleavage. nih.gov Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) that can oxidize a wide range of recalcitrant organic pollutants, including chlorophenols. ejbiotechnology.info These enzymes can catalyze the dechlorination and degradation of these compounds. mdpi.com

Anaerobic degradation of highly chlorinated phenols often proceeds via reductive dehalogenation, where chlorine atoms are sequentially replaced by hydrogen atoms. nih.gov This process is carried out by various anaerobic bacteria and can lead to the formation of less chlorinated, and often more readily biodegradable, phenols. nih.gov For example, pentachlorophenol can be reductively dehalogenated to 2,3,4,5-tetrachlorophenol, then to 3,4,5-trichlorophenol, and so on, eventually yielding phenol (B47542). nih.gov

While direct studies on the enzymatic transformation of this compound are scarce, it is plausible that similar enzymatic machinery is involved in its degradation. The initial steps may involve oxidation of the thiol group and/or hydroxylation of the aromatic ring, followed by dehalogenation and ring cleavage. The specific metabolic intermediates would depend on the microorganisms and the prevailing environmental conditions.

Table 1: Potential Enzymatic Transformations and Intermediates in Chlorinated Phenol/Thiophenol Degradation

Enzyme/Enzyme SystemSubstrate ExampleKey TransformationPotential Intermediates
Monooxygenases2,4,5-TrichlorophenolHydroxylation, DechlorinationDichlorohydroquinone, Chlorohydroxy-p-hydroquinone
DioxygenasesChlorinated benzenesRing cleavageChloro-cis,cis-muconic acids
Lignin Peroxidase (LiP)Various chlorophenolsOxidative dechlorinationQuinones, Hydroquinones
Manganese Peroxidase (MnP)Various chlorophenolsOxidative dechlorinationQuinones, Hydroquinones
Reductive dehalogenasesPentachlorophenolReductive dechlorinationTetrachlorophenols, Trichlorophenols

This table is illustrative and based on the degradation of related chlorinated compounds, as direct data for this compound is limited.

Microbial Consortia and Degradation Efficiency

In natural environments, the degradation of complex and recalcitrant compounds like this compound is often carried out by microbial consortia rather than single microbial species. These consortia consist of diverse populations of bacteria, fungi, and other microorganisms that act synergistically to achieve complete mineralization of the pollutant. mdpi.com The metabolic capabilities of the different members of the consortium complement each other, allowing for the breakdown of intermediates that might be toxic or recalcitrant to a single organism. mdpi.com

Studies on the degradation of other tetrachlorophenol isomers have demonstrated the effectiveness of microbial consortia. For example, a consortium from acclimated return activated sludge was shown to mineralize 2,3,5,6-tetrachlorophenol. nih.gov The efficiency of degradation by microbial consortia is influenced by various factors, including the composition of the microbial community, the availability of nutrients and electron acceptors, temperature, and pH. mdpi.com

The use of a primary substrate can enhance the degradation of the target compound through co-metabolism. For instance, the degradation of 2,4,6-trichlorophenol by immobilized pure cultures of Pseudomonas spp. was significantly improved by the addition of phenol. nih.gov This suggests that the presence of more easily degradable carbon sources can stimulate the microbial activity required for the breakdown of more complex molecules.

Table 2: Examples of Microbial Consortia Degrading Chlorinated Aromatic Compounds

Microbial Consortium SourceTarget Compound(s)Key Findings
Acclimated activated sludge2,3,5,6-TetrachlorophenolMineralization of the tetrachlorophenol was observed. nih.gov
Defined consortium of four bacterial strainsMonochlorophenols and 2,4-DichlorophenolThe consortium was able to degrade a mixture of chlorophenols, with degradation rates influenced by the specific isomers present. nih.gov
Sludge fermentation broth2,4,6-TrichlorophenolThe degradation sludge demonstrated a maximum degradation concentration of 240 mg/L for 2,4,6-TCP. mdpi.com

This table provides examples of the capabilities of microbial consortia for degrading related compounds, highlighting the potential for similar degradation of this compound.

Transformation to Precursors of Persistent Organic Pollutants (e.g., Polychlorinated Dibenzothiophenes/Thianthrenes)

A significant concern regarding the environmental transformation of chlorinated thiophenols, including this compound, is their potential to act as precursors for the formation of highly toxic and persistent organic pollutants (POPs), specifically polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). These sulfur-containing analogues of polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs) can be formed under thermal conditions, such as those found in industrial processes and waste incineration.

The formation of PCDTs and PCTAs from chlorothiophenol precursors is thought to proceed through the coupling of chlorothiophenoxy radicals. These radicals can be generated from the parent chlorothiophenol molecule through the loss of a hydrogen atom from the thiol group. Subsequent dimerization and cyclization reactions can then lead to the formation of the dibenzothiophene (B1670422) or thianthrene (B1682798) ring structure. The degree of chlorination of the resulting POPs is dependent on the chlorination pattern of the precursor thiophenol.

While direct experimental evidence for the transformation of this compound into specific PCDT or PCTA congeners is not extensively documented, the general mechanisms of formation from other chlorothiophenols are well-studied. It is therefore highly probable that this compound can serve as a precursor for the formation of various tetrachlorinated and higher chlorinated dibenzothiophenes and thianthrenes under appropriate thermal conditions.

Environmental Monitoring and Analytical Methodologies

The detection and quantification of this compound in environmental matrices such as soil, water, and sediment are essential for assessing its environmental distribution and persistence. Various analytical methodologies have been developed for the analysis of chlorophenols and related compounds, which can be adapted for the specific determination of this compound.

Commonly employed analytical techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive and selective detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of chlorophenols, a derivatization step is often required to improve their volatility and chromatographic behavior. GC coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer, allows for the identification and quantification of these compounds at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of more polar and less volatile compounds that are not amenable to GC analysis without derivatization. This technique offers high sensitivity and specificity and can be used to analyze a wide range of chlorophenols and their transformation products in complex environmental matrices. jasco-global.comnih.govyoutube.com

Sample preparation is a critical step in the analytical process and typically involves extraction of the analyte from the sample matrix, followed by cleanup and concentration steps. Solid-phase extraction (SPE) is a widely used technique for the extraction of chlorophenols from water samples. jasco-global.com

Table 3: Analytical Methodologies for Chlorinated Phenols and Thiophenols

Analytical TechniqueSample MatrixSample PreparationDetection Limit
GC-MSWater, SoilLiquid-liquid extraction, Solid-phase extraction, Derivatizationng/L to µg/L range
HPLC-UVWaterSolid-phase extractionµg/L range
LC-MS/MSWaterSolid-phase extractionng/L range jasco-global.comnih.govyoutube.com
Fluorescent ProbesWater, Biological SamplesDirect measurementnM to µM range

This table summarizes common analytical techniques that can be applied to the monitoring of this compound, with performance characteristics based on the analysis of related compounds.

Catalytic and Material Science Applications of 2,3,4,5 Tetrachlorothiophenol

Role in Catalytic Processes

Thiophenols, in general, are known to participate in various catalytic processes, either as ligands for metal catalysts or as organocatalysts themselves. The presence of multiple chlorine atoms on the aromatic ring of 2,3,4,5-tetrachlorothiophenol is expected to significantly influence its electronic properties and, consequently, its catalytic behavior.

Research on other polychlorinated aromatic compounds has demonstrated their application in catalysis. For instance, novel ring-functionalized titanocene (B72419) dichloride compounds have been shown to be active for the dechlorination of polychlorinated biphenyls (PCBs) without the need for toxic additives. This highlights the potential for developing catalysts based on polychlorinated structures for environmental remediation and other applications.

Ligand TypeMetal CenterCatalytic ApplicationReference
Thiophenol-based heterodonor ligandsVarious transition metalsGeneral catalysis researchgate.net
Monophosphine LigandsPalladiumC-S Cross-Coupling Reactions nih.gov
Amine-functionalized titanocenesTitaniumDechlorination of PCBs

Thiols are known to catalyze the cis-trans isomerization of alkenes, a reaction of significant importance in organic synthesis and materials science. This process is often initiated by the formation of a thiyl radical, which can add reversibly to the double bond, allowing for rotation around the carbon-carbon single bond in the resulting radical intermediate before the thiol is eliminated to yield the thermodynamically more stable trans isomer.

The efficiency of this process can be influenced by the properties of the thiol. A kinetic study of dodecanethiol-catalyzed cis/trans isomerization of methyl oleate (B1233923) highlighted the complex initiation mechanism involving an electron-donor/-acceptor (EDA) complex. researchgate.netnih.gov The electronic modifications imparted by the chlorine atoms in this compound could affect the stability of the thiyl radical and its reactivity in such isomerization reactions. While direct experimental evidence for this compound in this application is lacking, the general mechanism of thiol-catalyzed isomerization suggests its potential utility. researchgate.netnih.govrsc.orgacs.orgresearchgate.netchemrxiv.org

Catalyst SystemSubstrateKey Findings
DodecanethiolMethyl OleateIsomerization proceeds via a radical chain reaction with a complex initiation step. researchgate.netnih.gov
Thiyl RadicalsDouble bond-containing elastomersInduces cis/trans isomerism in polymers like natural rubber and polybutadiene. rsc.org
CysteineMaleateCatalytic isomerization to fumarate (B1241708) via aqueous thiyl radical processes. chemrxiv.org

Direct C-H bond functionalization is a powerful tool in organic synthesis, and C-H bond thiolation allows for the direct introduction of a sulfur-containing moiety into a molecule. While specific examples employing this compound are not documented, the general reactivity of thiols in such transformations is well-established. These reactions can proceed through various mechanisms, including transition-metal-catalyzed pathways or radical processes. The unique electronic and steric properties of this compound could offer distinct reactivity and selectivity in C-H thiolation reactions, making it a potentially valuable reagent for the synthesis of complex organosulfur compounds.

Potential in Materials Science as a Precursor or Functional Component

The high chlorine content and the presence of a reactive thiol group make this compound an interesting candidate as a precursor or functional component in materials science. Polychlorinated aromatic compounds have been investigated for their thermal properties and as precursors to various materials. newcastle.edu.au

For instance, halogenated thiophene (B33073) derivatives are used in the synthesis of conducting polymers. The properties of these polymers, such as their conductivity and stability, can be tuned by the nature and number of halogen substituents. cmu.eduencyclopedia.pubresearchgate.netekb.eg20.210.105 While this compound is a benzene (B151609) derivative, its potential to be incorporated into polymer backbones or to functionalize existing polymers could lead to materials with novel electronic or flame-retardant properties. The thermal decomposition of chlorinated thiophenols has been studied to understand the formation of pollutants, and this knowledge could be reversely applied to design controlled pyrolysis processes for the synthesis of novel carbon-based materials. newcastle.edu.au

Contribution to Novel Chemical Syntheses

The reactivity of the thiol group and the highly substituted aromatic ring of this compound make it a potentially valuable building block in novel chemical syntheses. Thiophenols are common starting materials for the synthesis of a wide range of heterocyclic compounds. nih.govpitt.eduslideshare.netasianpubs.org The presence of four chlorine atoms can be expected to influence the regioselectivity and reactivity of cyclization reactions, potentially leading to the formation of novel heterocyclic scaffolds.

Furthermore, polychlorinated aromatic compounds can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecular architectures. researchgate.netnih.gov The chlorine atoms on the ring of this compound could potentially undergo such reactions, allowing for its incorporation into larger, functional molecules. The development of new synthetic methodologies involving this compound could provide access to previously inaccessible chemical space.

Reaction TypeReactantsProducts
Suzuki-Miyaura Coupling(Chlorinated) aryl boronic acids, bromochlorobenzenesPolychlorinated biphenyls (PCBs) researchgate.netnih.gov
C-S Cross-CouplingThiophenols, Aryl HalidesAryl Thioethers rsc.orgorganic-chemistry.orgbeilstein-journals.org
Tandem Michael–Henry Reaction2-Mercaptobenzaldehydes, β-nitrostyrenes2,3,4-Trisubstituted Thiochromanes nih.gov

Future Research Directions and Emerging Areas in 2,3,4,5 Tetrachlorothiophenol Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research into the synthesis of 2,3,4,5-tetrachlorothiophenol will likely focus on developing more efficient, selective, and safer methods than traditional chlorination routes. google.com Current methods for producing highly chlorinated aromatic compounds can be harsh; therefore, exploring catalyst-free or novel catalytic systems for the regioselective chlorination of thiophenol precursors is a promising avenue. researchgate.net This includes investigating photochemically-induced reactions or processes mediated by unique reagents that can precisely control the substitution pattern on the aromatic ring. rsc.org

Derivatization strategies are essential for enhancing the analytical detection of thiols and for creating new molecules with specific properties. mdpi.comresearchgate.net Future work should explore novel derivatizing agents that react specifically with the thiol group of this compound. This could lead to the development of stable derivatives with enhanced volatility for gas chromatography or strong chromophores/fluorophores for liquid chromatography and capillary electrophoresis analysis. researchgate.netnih.gov Such strategies would be invaluable for trace-level detection in complex matrices.

Advanced Mechanistic Studies of Reactivity

Understanding the reaction mechanisms of this compound is crucial, particularly in high-temperature environments where it can act as a precursor to toxic compounds like polychlorinated thianthrenes and dibenzothiophenes. nih.govresearchgate.net Advanced mechanistic studies are needed to elucidate its reaction pathways with key atmospheric radicals such as H, OH, and O(3P). nih.gov

Quantum chemistry studies have already begun to investigate these reactions, showing that the position of chlorine atoms significantly influences reactivity. For instance, the potential barrier for thiophenoxyl-hydrogen abstraction by the O(3P) radical is lower for this compound (3.39 kcal mol⁻¹) compared to its isomers with chlorine substitutions at both ortho positions, such as 2,3,4,6-tetrachlorothiophenol (3.65 kcal mol⁻¹) and 2,3,5,6-tetrachlorothiophenol (4.28 kcal mol⁻¹). nih.gov This suggests that the lack of a second ortho-chlorine substituent increases the reactivity of the S-H bond. nih.gov Further research should employ advanced spectroscopic techniques and kinetic studies to validate these theoretical findings and explore other reaction channels, such as radical-molecule coupling. researchgate.net

IsomerPotential Barrier (ΔE‡, kcal mol⁻¹)Reaction Heat (ΔH, 0 K, kcal mol⁻¹)Imaginary Frequency (cm⁻¹)
This compound 3.39-18.781083i
2,3,4,6-Tetrachlorothiophenol3.65-18.791143i
2,3,5,6-Tetrachlorothiophenol4.28-18.791215i

Data from the reaction of tetrachlorothiophenol isomers with O(3P) radical. Data sourced from nih.gov.

Development of High-Throughput Characterization Methods

To efficiently screen for this compound and its derivatives in environmental or industrial samples, the development of high-throughput analytical methods is essential. Current comprehensive analysis of polychlorinated compounds can be time-consuming. nih.govnih.gov Future research could focus on adapting techniques like fast gas chromatography coupled with time-of-flight mass spectrometry (GC-TOFMS), which has successfully been used for other chlorinated compounds like PCBs, to allow for the rapid analysis of a large number of samples. nih.govresearchgate.net

Furthermore, creating novel sensor technologies for the in-situ detection of chlorinated aromatic compounds is a significant area for development. science.gov This could involve optical probes with fluorescent indicators dispersed in a polymer matrix that react specifically with compounds like this compound, providing real-time concentration data. science.gov

Integration of Advanced Computational Chemistry with Experimental Data

The synergy between computational chemistry and experimental validation is a powerful tool for understanding complex chemical systems. escholarship.org For this compound, density functional theory (DFT) has been used to model its reaction kinetics and mechanisms. nih.gov These computational studies provide deep insights into transition state geometries, potential energy barriers, and reaction thermodynamics. nih.govresearchgate.net

Future efforts should focus on a tighter integration of these approaches. For example, computational predictions about the reactivity of this compound with different atmospheric oxidants should be followed by targeted experimental kinetics studies to confirm the theoretical models. nih.gov This integrated approach can refine our understanding of how factors like chlorine substitution patterns affect bond strengths and reaction rates, as theoretical calculations show that chlorine substitutions at both ortho positions tend to increase the strength of the S-H bond and decrease its reactivity. nih.gov

PropertyDescriptionRelevance to this compound
Potential Energy Barrier (ΔE‡) The minimum energy required for a reaction to occur.Lower for this compound compared to isomers with two ortho-chlorines, indicating higher reactivity. nih.gov
Imaginary Frequency A computational parameter confirming a transition state structure.Its value is influenced by the substitution pattern; ortho-substitutions tend to enhance it. nih.gov
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.Generally lower for chlorothiophenols compared to chlorophenols, consistent with lower potential barriers. nih.gov

Sustainable Chemistry Approaches Involving this compound

Applying the principles of green chemistry to the synthesis and degradation of chlorinated aromatic compounds is a critical future research direction. researchgate.netrsc.org This involves designing synthetic pathways that are more atom-economical, use less hazardous reagents, and operate under milder conditions. researchgate.netrsc.org For this compound, this could mean exploring catalyst-free chlorination methods or developing processes that utilize greener solvents and reagents. researchgate.net

On the degradation side, research into sustainable methods for breaking down this compound and other chlorinated pollutants is vital. This includes investigating advanced oxidation processes, bioremediation, and catalytic hydrodechlorination techniques that can efficiently mineralize these persistent compounds into less harmful substances.

Interdisciplinary Research Opportunities

The study of this compound opens doors to numerous interdisciplinary collaborations. Its role as a potential precursor in the formation of toxic dioxin-like compounds links its chemistry to environmental science and toxicology. researchgate.net Collaboration between computational chemists, analytical chemists, and environmental scientists can lead to predictive models for the environmental fate and transport of this compound and its transformation products.

Furthermore, exploring the unique electronic properties conferred by the sulfur atom and multiple chlorine substituents could lead to applications in materials science. Research in this area might investigate the potential for this compound and its derivatives to be used as building blocks for polymers or functional materials with specific optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the primary applications of 2,3,4,5-tetrachlorophenol as an analytical standard in life sciences?

  • Methodological Answer : 2,3,4,5-Tetrachlorophenol is used to calibrate chromatographic systems (e.g., GC-MS, HPLC) for quantifying chlorophenols in environmental or biological samples. Its role as a reference standard ensures accuracy in detecting trace contaminants, such as in water quality assessments or metabolic studies. Purity and stability are critical, requiring storage at 0–6°C to prevent degradation .

Q. What safety protocols are critical when handling 2,3,4,5-tetrachlorophenol in laboratory settings?

  • Methodological Answer : Researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact. Contaminated clothing should be removed immediately, and artificial respiration may be required in cases of respiratory distress. Storage must adhere to cold-chain protocols (0–6°C) to maintain stability .

Q. How can researchers ensure the purity of 2,3,4,5-tetrachlorophenol for experimental use?

  • Methodological Answer : Purity is validated via chromatographic methods (e.g., HPLC with UV detection) and mass spectrometry. Batch-specific certificates of analysis from suppliers should confirm ≥98% purity. Recrystallization or column chromatography may be employed for further purification if contamination from structural isomers is suspected .

Advanced Research Questions

Q. What analytical challenges arise when differentiating 2,3,4,5-tetrachlorophenol from its isomers in environmental samples?

  • Methodological Answer : Co-elution of isomers (e.g., 2,3,4,6- or 2,3,5,6-tetrachlorophenol) can occur in GC-MS. To resolve this, optimize chromatographic conditions using polar capillary columns (e.g., DB-5MS) and compare retention indices with certified standards. Confirmatory analysis via tandem MS/MS or high-resolution mass spectrometry (HRMS) is recommended to distinguish fragmentation patterns .

Q. How can researchers address data gaps in toxicity risk assessments for 2,3,4,5-tetrachlorophenol?

  • Methodological Answer : Acute toxicity data for humans are insufficient. A tiered approach is advised: (1) Use read-across models with structurally similar chlorophenols (e.g., 2,4,6-trichlorophenol) to estimate LD50 values; (2) Conduct in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to assess cellular responses; (3) Validate findings with limited in vivo studies using rodent models, prioritizing dose-response relationships .

Q. What experimental design considerations are critical for studying metabolic pathways of 2,3,4,5-tetrachlorophenol?

  • Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or deuterated compounds) to track metabolites via LC-MS/MS. Dose selection should reflect environmental exposure levels (e.g., µg/kg body weight). Include control groups to account for endogenous chlorophenol background. Bile sampling in rodent models is critical for identifying glucuronide conjugates .

Q. How do storage conditions impact the stability of 2,3,4,5-tetrachlorophenol standards?

  • Methodological Answer : Degradation is minimized by storing solid standards at 0–6°C in amber glass vials to prevent photolysis. For stock solutions in methanol, monitor for evaporation and re-crystallization. Long-term stability (>6 months) should be validated via periodic re-analysis against fresh calibrants, with acceptance criteria set at ±5% peak area consistency .

Q. How can researchers validate analytical methods for 2,3,4,5-tetrachlorophenol in complex matrices like soil or serum?

  • Methodological Answer : Perform spike-and-recovery experiments at low (ppb), medium, and high concentrations to assess matrix effects. Use internal standards (e.g., 2,4,6-trichlorophenol-d2) to correct for ionization suppression in MS. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.